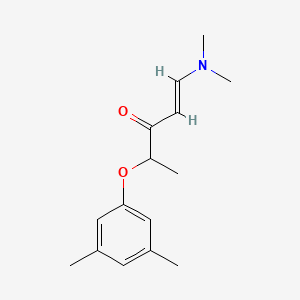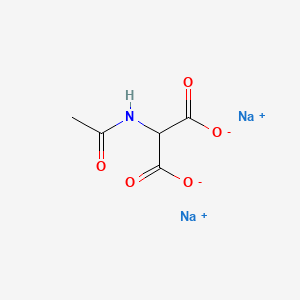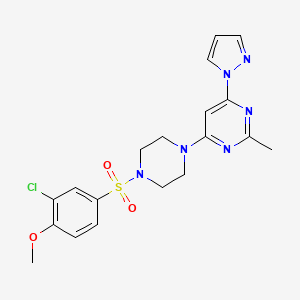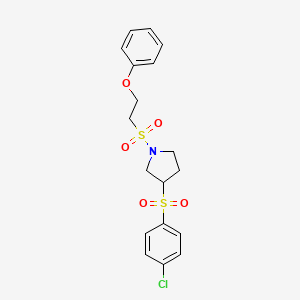![molecular formula C20H21Cl2N3O5S3 B2368521 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-03-5](/img/structure/B2368521.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H21Cl2N3O5S3 and its molecular weight is 550.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Benzamides, particularly those with specific substituents, have been explored for their pharmacological properties, including their role as dopamine receptor agonists and antagonists. For example, compounds similar in structure have been studied for their potential in treating neurological disorders such as Parkinson's disease and schizophrenia, owing to their ability to interact with dopamine receptors (Piercey et al., 1996). Furthermore, benzamides have been evaluated for their antispasmodic properties and their potential to influence gastrointestinal motility (Kraemer et al., 2001).
Imaging Applications
Benzamide derivatives have been utilized in imaging studies, particularly in positron emission tomography (PET) and scintigraphy, to visualize specific physiological and pathological processes. For instance, radiolabeled benzamides have been employed to detect melanoma metastases, leveraging their affinity for certain receptor sites overexpressed in cancer cells (Maffioli et al., 1994). Such applications underscore the potential of benzamides in diagnostic imaging and cancer research.
Endocrine Disruption and Environmental Health
Research has also explored the impact of benzophenones and related compounds on human health, particularly their role as endocrine disruptors. Studies have measured the urinary concentrations of environmental phenols, including benzophenones, to assess exposure levels and potential health risks (Wan et al., 2013). This line of research highlights the importance of understanding the environmental and health implications of synthetic compounds, including those with benzamide structures.
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O5S3/c1-29-9-7-25(8-10-30-2)33(27,28)14-5-3-13(4-6-14)19(26)24-20-23-16(12-31-20)15-11-17(21)32-18(15)22/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIJWHHKUZFRBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2368438.png)






![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)

![2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2368454.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368457.png)

![4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B2368461.png)
